Technical Guide: Physicochemical Properties of 3,3-Dimethylpiperidine Hydrochloride
Technical Guide: Physicochemical Properties of 3,3-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,3-Dimethylpiperidine hydrochloride. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental protocols, and logical workflow visualizations to support laboratory applications.
Core Physical and Chemical Properties
3,3-Dimethylpiperidine hydrochloride is a piperidine derivative with the chemical formula C₇H₁₆ClN.[1] As a hydrochloride salt, it typically exists as a solid at room temperature and is more readily soluble in aqueous solutions compared to its free base, 3,3-Dimethylpiperidine.[2][3] This increased water solubility makes it a more convenient form for handling and for use in many biological assays.
The following table summarizes the key physical and chemical properties of 3,3-Dimethylpiperidine hydrochloride and its corresponding free base, 3,3-Dimethylpiperidine.
| Property | 3,3-Dimethylpiperidine Hydrochloride | 3,3-Dimethylpiperidine |
| Molecular Formula | C₇H₁₆ClN | C₇H₁₅N |
| Molecular Weight | 149.67 g/mol | 113.20 g/mol |
| Appearance | Solid | Liquid |
| Melting Point | 192-195 °C | Not Applicable |
| Boiling Point | Not Available | 137-138 °C |
| Solubility | Soluble in water | Limited solubility in water; soluble in organic solvents |
| CAS Number | 27832-58-2 | 1193-12-0 |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and a representative synthesis of 3,3-Dimethylpiperidine hydrochloride.
Melting Point Determination (Capillary Method)
The melting point of 3,3-Dimethylpiperidine hydrochloride can be determined using a standard capillary melting point apparatus.[4]
Materials:
-
3,3-Dimethylpiperidine hydrochloride sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the 3,3-Dimethylpiperidine hydrochloride sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.
-
For accuracy, repeat the determination with two additional samples.
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility of 3,3-Dimethylpiperidine hydrochloride in an aqueous medium can be determined using the shake-flask method.[2][5]
Materials:
-
3,3-Dimethylpiperidine hydrochloride sample
-
Distilled or deionized water (or a specific buffer solution)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid 3,3-Dimethylpiperidine hydrochloride to a vial containing a known volume of the aqueous solvent. This ensures that a saturated solution is formed.
-
Seal the vial and place it on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved 3,3-Dimethylpiperidine hydrochloride in the filtrate using a pre-calibrated HPLC or UV-Vis spectrophotometry method.
-
The determined concentration represents the equilibrium solubility of the compound in the specified solvent at that temperature.
Synthesis of 3,3-Dimethylpiperidine Hydrochloride
This protocol describes a general method for the synthesis of 3,3-Dimethylpiperidine hydrochloride from its free base, 3,3-Dimethylpiperidine.
Materials:
-
3,3-Dimethylpiperidine
-
Hydrochloric acid (e.g., 2 M solution in diethyl ether or concentrated HCl)
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known quantity of 3,3-Dimethylpiperidine in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a slight molar excess of a solution of hydrochloric acid in diethyl ether (or dropwise addition of concentrated HCl).
-
A white precipitate of 3,3-Dimethylpiperidine hydrochloride will form.
-
Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the purified 3,3-Dimethylpiperidine hydrochloride product under vacuum.
Biological Context and Experimental Workflow
Derivatives of 3,3-dimethylpiperidine have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological conditions. The following diagram illustrates a typical experimental workflow for screening compounds like 3,3-Dimethylpiperidine hydrochloride for their binding affinity to the sigma-1 receptor using a competitive radioligand binding assay.[6][7][8]
References
- 1. 3,3-Dimethylpiperidine hydrochloride | 27832-58-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
